While the provided papers primarily focus on the application and analysis of Montelukast sodium, a patent describes a specific synthesis route. [] This method involves dissolving Montelukast sodium in methanol, adding hydroxypropyl cellulose, and stirring until dissolved. The solution is then added to normal heptane or hexane, stirred, filtered, and dried to obtain Montelukast sodium coated with hydroxypropyl cellulose. This coated form is then mixed with pharmaceutical excipients and compressed into tablets.
Montelukast sodium is a chiral molecule with a complex structure. [, ] Its chemical name is (S,E)-1-(((1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, monosodium salt. [, ] The molecule contains several key functional groups, including a quinoline ring, a thioether linkage, a carboxylic acid group (present as a sodium salt), and a chiral center.
Montelukast sodium functions as a selective and competitive antagonist of the cysteinyl leukotriene receptor type 1 (CysLT1). [, , , , ] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway edema associated with asthma and allergic reactions. [, , , , ] By blocking CysLTs from binding to their receptors, Montelukast sodium inhibits their inflammatory actions and provides therapeutic benefit in managing these conditions.
Montelukast sodium is a white to off-white powder that is freely soluble in water and methanol. [, , , , , ] It exhibits absorbance maxima in the UV region, which is exploited for its analytical determination in various matrices. [, , , , , , , , ] The specific wavelength for detection varies depending on the method used and the other components present in the sample.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: